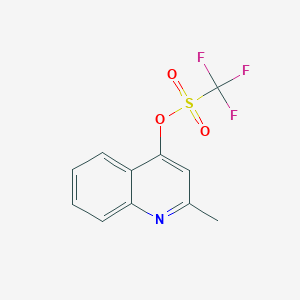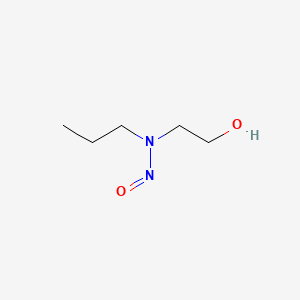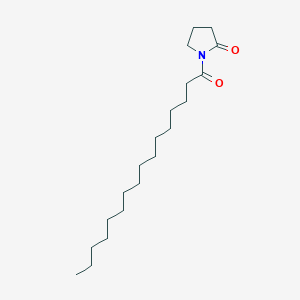![molecular formula C13H16N2O2S B14297181 1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea CAS No. 118564-77-5](/img/structure/B14297181.png)
1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea is a compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea typically involves the reaction of 1-benzothiophene with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of specific cellular responses .
Comparaison Avec Des Composés Similaires
1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea can be compared with other benzothiophene derivatives, such as:
1-[1-(1-Benzothiophen-2-yl)ethyl]urea: Similar structure but lacks the hydroxy group.
1-[1-(1-Benzothiophen-2-yl)ethyl]-1-hydroxyurea: Similar structure but different substituents.
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine: Contains a cyclohexyl and piperidine ring instead of ethyl and hydroxyurea groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
118564-77-5 |
|---|---|
Formule moléculaire |
C13H16N2O2S |
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
1-[1-(1-benzothiophen-2-yl)ethyl]-3-ethyl-1-hydroxyurea |
InChI |
InChI=1S/C13H16N2O2S/c1-3-14-13(16)15(17)9(2)12-8-10-6-4-5-7-11(10)18-12/h4-9,17H,3H2,1-2H3,(H,14,16) |
Clé InChI |
QECDFJOPYQTXGU-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N(C(C)C1=CC2=CC=CC=C2S1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
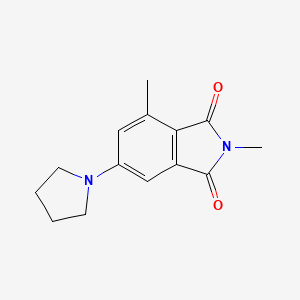

![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)

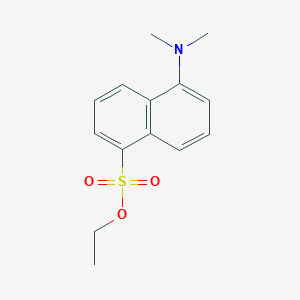
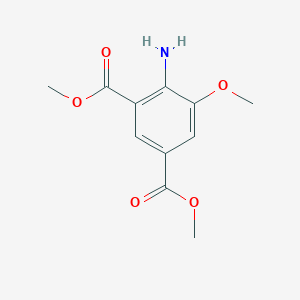
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
